molecular formula C14H16N4O3S B5601261 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide

Cat. No. B5601261
M. Wt: 320.37 g/mol
InChI Key: KTFLNKCFKOMTHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, including compounds similar to "N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide," involves multi-step chemical reactions, often starting from acyl chlorides or carboxylic acids and proceeding through the formation of thiadiazole rings via cyclization processes. These syntheses are typically characterized by the use of specific reagents and conditions that promote the formation of the desired thiadiazole core and its subsequent functionalization (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often elucidated through spectroscopic methods such as NMR, IR, and mass spectrometry. Single-crystal X-ray diffraction provides detailed insights into the molecular geometry, including bond lengths and angles, allowing for a comprehensive understanding of the compound's structural characteristics. These studies reveal the compound's molecular conformation and the spatial arrangement of its functional groups (Shyamsivappan et al., 2022).

Chemical Reactions and Properties

Thiadiazole derivatives exhibit a wide range of chemical reactivities, including participation in nucleophilic substitution reactions, cycloadditions, and electrophilic substitutions. The presence of nitrogen and sulfur atoms in the thiadiazole ring imparts nucleophilic characteristics to the compound, enabling it to undergo various chemical transformations that can be exploited in synthetic chemistry and pharmaceutical design (Salian et al., 2017).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as melting points, boiling points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure and the nature of substituents attached to the thiadiazole ring. The determination of these properties is essential for the development of new materials and pharmaceuticals with desired characteristics (Boechat et al., 2011).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are defined by the thiadiazole core and the attached functional groups. These properties play a pivotal role in the compound's biological activity and its application in various fields, including drug development and material science. Understanding these chemical properties facilitates the design of compounds with specific functions and improved performance (Yu et al., 2014).

Scientific Research Applications

  • Carcinogenicity Studies :

    • NFTA, a related compound to N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide, showed a high incidence of lymphocytic leukemia and forestomach tumors in mice (Cohen et al., 1973).
    • Another study revealed that N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide induced various types of tumors in rats (Cohen et al., 1975).
  • Pharmacological Evaluation :

    • A series of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, structurally related to the target compound, were evaluated as anti-inflammatory and analgesic agents (Shkair et al., 2016).
  • Antioxidant and Antimicrobial Properties :

    • Novel compounds including N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide derivatives were synthesized and their antioxidant and antimicrobial properties were investigated (Al-Khazragie et al., 2022).
  • Anticancer Activity :

    • N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were studied for their anticancer activity against human lung adenocarcinoma cells (Evren et al., 2019).
    • Additionally, N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[1,3,4]thiadiazol]-5'-yl) acetamide derivatives showed effectiveness in inducing cell death in MCF-7 cells via G2/M phase cell cycle arrest (Shyamsivappan et al., 2022).

properties

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-9(2)7-13-16-17-14(22-13)15-12(19)8-10-3-5-11(6-4-10)18(20)21/h3-6,9H,7-8H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFLNKCFKOMTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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